Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-1-(3-pyridyl)-1-butanone

Toxicology Enzyme Kinetics CYP2A13

4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is the sole hydrolysis product of POB-DNA adducts from NNK/NNN bioactivation. It provides a direct, quantitative dosimeter of TSNA-induced DNA damage—distinct from exposure biomarkers like cotinine or NNAL. Generic ketones or co-metabolites (OPB, OPBA) are not analytically valid substitutes. Enables attomole-level LC-MS/MS detection from ≤50 pg DNA. Essential for cohort studies, CYP inhibition assays, and PBPK modeling. Order high-purity HPB and deuterated HPB-d4 for method validation.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 59578-62-0
Cat. No. B013992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(3-pyridyl)-1-butanone
CAS59578-62-0
Synonyms4-HPB
4-hydoxy-1-(3-pyridyl)-1-butanone
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCCO
InChIInChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2
InChIKeyKTXUGZHJVRHQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) for Analytical and Procurement Professionals: Core Identity and Sourcing Context


4-Hydroxy-1-(3-pyridyl)-1-butanone (CAS 59578-62-0), commonly referred to as HPB, is an aromatic ketone (C9H11NO2, MW 165.19) [1]. It is not merely a structural analog but a definitive metabolic marker of tobacco-specific nitrosamines (TSNAs), particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) [2]. The compound is generated via hydrolysis of pyridyloxobutyl (POB) adducts formed on DNA and proteins, providing a direct, quantifiable link to carcinogen exposure and bioactivation [3].

4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) in Analytical Workflows: Why Structural Analogs Cannot Be Substituted


Substituting HPB with a generic pyridylbutanone or even a closely related NNK metabolite is not analytically valid due to HPB's unique formation pathway and its role as a specific dosimeter for pyridyloxobutylation. Unlike co-metabolites such as 4-oxo-4-(3-pyridyl) butanal (OPB) or 4-oxo-4-(3-pyridyl) butanoic acid (OPBA), which represent different metabolic branches (α-hydroxylation vs. carbonyl reduction), HPB is the sole molecule released from POB-DNA and POB-protein adducts upon hydrolysis [1]. This specificity is critical: quantification of HPB directly reflects the extent of DNA damage from TSNA bioactivation, whereas measuring the parent NNK or its major metabolite NNAL provides only exposure data [2]. Consequently, using a different ketone analog or even a deuterated HPB standard without precise calibration will invalidate quantitative biomarker assays, as the kinetic and thermodynamic properties of adduct release and detection are unique to this exact structure [3].

Quantitative Evidence for 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) Differentiation in Scientific Applications


HPB vs. OPB in CYP2A13-Catalyzed NNK Metabolism: Differential Enzyme Kinetics

In CYP2A13-catalyzed metabolism of NNK, HPB formation exhibits a higher Michaelis-Menten constant (Km) and a higher maximum reaction rate (Vmax) compared to the co-metabolite 4-oxo-4-(3-pyridyl) butanal (OPB) [1]. This indicates that HPB is formed with lower substrate affinity but has a greater maximal catalytic capacity under the same experimental conditions [1].

Toxicology Enzyme Kinetics CYP2A13

HPB as a Surrogate Biomarker: Comparative Yields from NNK vs. NNAL Exposure in a Rat Model

HPB is not a direct metabolite of NNK alone; it is a hydrolysis product of DNA and protein adducts. Its yield is directly dependent on the source of exposure. In a study using radiolabeled precursors in F344 rats, treatment with [5-3H]NNK resulted in a significantly higher release of HPB from globin compared to treatment with an equimolar dose of its major carbonyl reduction product, [5-3H]NNAL [1]. This demonstrates that NNAL is not a detoxification product but rather undergoes metabolic reconversion to NNK to generate HPB-releasing adducts [1].

Biomarker Toxicokinetics Carcinogenesis

Quantification of HPB-Releasing DNA Adducts in Smokers vs. Nonsmokers: A Class-Leading Differentiator for Exposure Assessment

The utility of HPB as a biomarker hinges on the ability to detect and quantify it in relevant human samples. A robust LC-MS/MS method demonstrated that HPB-releasing DNA adducts are a powerful differentiator between smokers and nonsmokers, with a significantly elevated average level in the smoking population [1]. This class-leading differential provides a clear quantitative rationale for selecting HPB assays over less specific nicotine metabolite tests (e.g., cotinine) when the research question focuses on carcinogen bioactivation rather than just exposure.

Analytical Chemistry DNA Adductomics Biomarker

Advanced Detection Sensitivity: Ultra-Low Quantitation Limits for HPB in DNA Adduct Analysis

The sensitivity of modern analytical methods for HPB is a key differentiator, enabling detection from minute biological samples. An optimized LC-nanoESI-HRMS/MS method achieved a limit of detection (LOD) of 5 amol and a limit of quantitation (LOQ) of 0.35 fmol on-column, starting from just 50 pg of DNA [1]. This represents a substantial improvement in sensitivity over previous GC-MS or standard LC-MS/MS approaches, which typically have detection limits in the femtomole range [2].

Mass Spectrometry Analytical Sensitivity Method Development

High-Value Application Scenarios for 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) in Advanced Research and Bioanalysis


Quantitative Biomarker Analysis for Population-Based Cancer Epidemiology Studies

Procure 4-Hydroxy-1-(3-pyridyl)-1-butanone as a primary analytical standard for LC-MS/MS workflows. As demonstrated by the >50-fold differential in HPB-releasing DNA adducts between smokers and nonsmokers [1], this compound provides a highly specific and quantitative measure of TSNA bioactivation and DNA damage. This application scenario directly leverages HPB's superior differentiation over exposure-only biomarkers like cotinine, making it essential for large-scale cohort studies investigating individual susceptibility to tobacco-induced carcinogenesis.

In Vitro Metabolism and CYP450 Inhibition Assays

Source 4-Hydroxy-1-(3-pyridyl)-1-butanone for use as a quantitative analyte in in vitro metabolism studies with recombinant CYP enzymes (e.g., CYP2A13). The established kinetic parameters (Km = 9.3 μM, Vmax = 10.6 pmol/min/pmol) and its differential formation compared to OPB [2] provide a validated, quantitative endpoint for assessing the inhibitory potency of test compounds (e.g., nicotine, NAT, NAB) on the bioactivation of tobacco-specific nitrosamines. Using HPB as a standard ensures accurate and reproducible quantification of this specific metabolic pathway.

Development and Validation of Ultra-Sensitive HRMS Methods

Utilize high-purity 4-Hydroxy-1-(3-pyridyl)-1-butanone and its deuterated analogs (e.g., HPB-d4) to establish and validate nanoflow LC-HRMS/MS methods for the analysis of DNA adducts in limited-quantity clinical specimens (e.g., oral cells, biopsy tissue). The demonstrated attomole-level detection sensitivity [3] enables researchers to measure HPB-releasing adducts from as little as 50 pg of DNA, which is a critical requirement for personalized cancer risk assessment and forensic toxicology applications where sample material is scarce.

Calibration of In Vivo Toxicokinetic Models in Preclinical Studies

Deploy 4-Hydroxy-1-(3-pyridyl)-1-butanone as a reference standard for quantifying HPB release from globin or DNA adducts in rodent models of TSNA exposure. The quantitative data showing a 2.05-fold higher HPB yield from NNK compared to NNAL [4] provides a crucial calibration point for physiologically based pharmacokinetic (PBPK) modeling. This application ensures that preclinical toxicology studies can accurately track the fate and bioactivation of NNK, leading to more robust extrapolation of human health risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-1-(3-pyridyl)-1-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.